4-(4-Tert-butylphenyl)butan-2-amine
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Overview
Description
4-(4-Tert-butylphenyl)butan-2-amine is an organic compound characterized by a tert-butyl group attached to a phenyl ring, which is further connected to a butan-2-amine chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Tert-butylphenyl)butan-2-amine typically involves the alkylation of 4-tert-butylphenylacetonitrile followed by reduction. One common method includes:
Alkylation: 4-tert-butylphenylacetonitrile is reacted with an appropriate alkyl halide in the presence of a strong base like sodium hydride.
Reduction: The resulting nitrile is then reduced using hydrogen gas in the presence of a palladium catalyst to yield the desired amine.
Industrial Production Methods: Industrial production may involve similar steps but on a larger scale, often utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction conditions is common to optimize the process.
Chemical Reactions Analysis
Types of Reactions: 4-(4-Tert-butylphenyl)butan-2-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
4-(4-Tert-butylphenyl)butan-2-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-Tert-butylphenyl)butan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl group provides steric hindrance, which can influence the binding affinity and specificity of the compound. The amine group can form hydrogen bonds or ionic interactions with target molecules, affecting their activity and function.
Comparison with Similar Compounds
Bis(4-tert-butylphenyl)amine: Similar structure but with two tert-butylphenyl groups.
4-tert-Butylphenylacetonitrile: Precursor in the synthesis of 4-(4-Tert-butylphenyl)butan-2-amine.
4-tert-Butylphenylamine: Lacks the butan-2-amine chain.
Uniqueness: this compound is unique due to its specific combination of a tert-butyl group and a butan-2-amine chain, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C14H23N |
---|---|
Molecular Weight |
205.34 g/mol |
IUPAC Name |
4-(4-tert-butylphenyl)butan-2-amine |
InChI |
InChI=1S/C14H23N/c1-11(15)5-6-12-7-9-13(10-8-12)14(2,3)4/h7-11H,5-6,15H2,1-4H3 |
InChI Key |
VDGQKFCMZMPXBB-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)C(C)(C)C)N |
Origin of Product |
United States |
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